ERK-IN-3 benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASN007 (benzenesulfonate) is a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is particularly effective against tumors with mutations in the RAS and RAF pathways. This compound is currently under clinical development for cancer treatment due to its potent antiproliferative activity in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASN007 (benzenesulfonate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the benzenesulfonate core.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of ASN007 (benzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: ASN007 (benzenesulfonate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
ASN007 (benzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the ERK1/2 signaling pathway.
Biology: Investigated for its role in cell proliferation and apoptosis.
Medicine: Under clinical development for the treatment of cancers with RAS and RAF mutations.
Industry: Potential applications in the development of targeted cancer therapies
Mechanism of Action
ASN007 (benzenesulfonate) exerts its effects by inhibiting the activity of ERK1 and ERK2 kinases. It is a reversible ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. This inhibition blocks the phosphorylation of downstream targets, leading to the suppression of cell proliferation and induction of apoptosis. The presence of RAS/RAF pathway mutations enhances the efficacy of ASN007 (benzenesulfonate), making it particularly effective in tumors with these mutations .
Comparison with Similar Compounds
ASN007 (benzenesulfonate) is unique in its high selectivity and potency against ERK1/2 kinases. Similar compounds include:
GDC-0994: Another ERK1/2 inhibitor with similar applications but different chemical structure.
BVD-523: An ERK1/2 inhibitor with broader activity against various cancer cell lines.
SCH772984: A selective ERK1/2 inhibitor with distinct pharmacokinetic properties.
Compared to these compounds, ASN007 (benzenesulfonate) demonstrates stronger efficacy in tumors with RAS and RAF mutations, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide;benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN7O2.C6H6O3S/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14;7-10(8,9)6-4-2-1-3-5-6/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30);1-5H,(H,7,8,9)/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBNMQMMAONIH-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClFN7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.